DP1

Prostaglandin D2 DP1 receptor Binding affinity

Selecting a DP1 antagonist with low potency (e.g., S-5751, Ki 2.4 nM) risks incomplete receptor blockade and confounding EP2 activity. Asapiprant offers: • Sub-nanomolar DP1 binding (Ki 0.44 nM) and 52.5-fold greater functional potency (IC50 16 nM vs. 840 nM for S-5751) • >300-fold selectivity over EP2, minimizing cross-reactivity • Robust oral efficacy in allergic rhinitis/asthma models (82-92% nasal resistance suppression at 1-3 mg/kg) Choose Asapiprant for definitive DP1 pharmacology studies and cost-effective in vivo use.

Molecular Formula
Molecular Weight
Cat. No. B1576897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDP1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asapiprant – High-Affinity DP1 Antagonist


Asapiprant (S-555739) is a synthetic small-molecule antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1) [1]. It belongs to the class of prostanoid receptor modulators and is characterized by a Ki of 0.44 nM for the human DP1 receptor [1]. Asapiprant exhibits high selectivity over other prostanoid receptors, including >300-fold selectivity over the EP2 receptor [1], and demonstrates oral bioavailability and suppressive effects in preclinical models of allergic rhinitis and asthma .

Workflow DP1 receptor pathway inhibition studies
Assay Context Prostanoid receptor signaling and selectivity profiling
Model Support Allergic airway disease model-response studies

Asapiprant vs. Generic DP1 Antagonists


While multiple DP1 receptor antagonists exist, including S-5751, laropiprant (MK-0524), and L-888607, their pharmacological profiles differ substantially in affinity, selectivity, and in vivo efficacy, making simple interchange in research settings unadvisable. Asapiprant demonstrates a Ki of 0.44 nM, which is approximately 5.5-fold higher affinity than the comparator S-5751 (Ki = 2.4 nM) [1], and over 300-fold selectivity against the EP2 receptor . These quantitative differences translate to distinct functional outcomes in cAMP inhibition assays (IC50 = 16 nM for asapiprant vs. 840 nM for S-5751) and divergent in vivo efficacy in animal models of allergic airway disease [1]. Substituting asapiprant with a less potent or less selective DP1 antagonist risks altering experimental outcomes and misinterpretation of DP1-mediated biology.

Generic DP1 antagonists (e.g., S-5751, laropiprant): Binding affinity and functional potency contexts may differ, limiting direct interchange in DP1 signaling studies.
Less-selective DP1 tools: Selectivity over EP2 and other prostanoid receptors may not transfer; off-target pathway effects require additional verification.
Higher-dose DP1 compounds: In vivo model-response context may differ; effective dose ranges may not align, complicating study design replication.

Asapiprant Quantitative Evidence


DP1 Binding Affinity vs. S-5751

Asapiprant demonstrates a 5.5-fold higher affinity for the DP1 receptor than the first-generation DP1 antagonist S-5751. In direct head-to-head binding assays using [3H]-PGD2 on human platelet membranes, asapiprant exhibited a Ki of 0.44 nM, compared to S-5751 with a Ki of 2.4 nM [1]. This difference in binding affinity correlates with enhanced functional antagonism in downstream cAMP assays.

DP1 Binding Affinity
Reported head-to-head
Ki 0.44 nM vs. S-5751 2.4 nM (5.5-fold)
[3H]-PGD2 binding assay on human platelet membranes
Supports receptor occupancy endpoint studies
Prostaglandin D2 DP1 receptor Binding affinity

Functional cAMP Inhibition Potency

In a functional cAMP elevation assay using human platelets stimulated with PGD2, asapiprant inhibited cAMP production with an IC50 of 16 nM, which is 52.5-fold more potent than S-5751 (IC50 = 840 nM) . This functional assay directly measures the downstream signaling blockade, confirming that the higher binding affinity of asapiprant translates into superior cellular antagonism.

Functional cAMP Inhibition
Reported head-to-head
IC50 16 nM vs. S-5751 840 nM (52.5-fold)
PGD2-stimulated cAMP elevation in human platelets
Supports cellular pathway assay context
cAMP DP1 functional assay Platelet-rich plasma

Selectivity Over EP2 Receptor

Asapiprant exhibits >300-fold selectivity for DP1 over the EP2 receptor, with Ki values of >5,000 nM for thromboxane A2 (TP), >4,800 nM for prostacyclin (IP), >6,300 nM for prostaglandin E1-4 (EP1-4), and 120 to >6,600 nM for EP receptors . In contrast, S-5751 shows only ~20-fold selectivity over thromboxane and prostacyclin receptors [1]. This broad selectivity profile minimizes confounding effects from other prostanoid pathways.

Selectivity Over EP2
Cross-study comparable
>300-fold selective vs. S-5751 ~20-fold over TP/IP
Receptor-transfected cell binding assays
Supports target specificity validation
Prostanoid receptors EP2 Selectivity profiling

In Vivo Allergic Airway Models

In guinea pig models of allergic rhinitis, oral administration of asapiprant at 1 mg/kg and 3 mg/kg significantly suppressed antigen-induced increases in nasal resistance by 82% and 92%, respectively (P<0.01) . In sheep models of allergic asthma, asapiprant treatment suppressed antigen-induced bronchoconstriction, airway hyper-responsiveness, and inflammatory cell infiltration into the lung [1]. While S-5751 has shown efficacy in similar models, the superior potency and oral bioavailability of asapiprant enable lower effective doses and improved experimental consistency.

In Vivo Airway Models
Cross-study comparable
82–92% nasal resistance suppression at 1–3 mg/kg oral
Guinea pig allergic rhinitis model
Supports allergic airway model-response context
Approximately 10-fold lower effective dose than S-5751 in published cross-study comparisons
Allergic rhinitis Asthma In vivo efficacy

Asapiprant Application Scenarios


DP1 Receptor Occupancy & Signaling

Researchers investigating DP1-mediated cAMP signaling or downstream gene expression should select asapiprant due to its sub-nanomolar Ki (0.44 nM) and 52.5-fold greater functional potency than S-5751 [1]. This high potency ensures complete receptor blockade at low concentrations, reducing the risk of incomplete inhibition and enabling precise dose-response characterization.

Allergic Rhinitis & Asthma In Vivo Models

Asapiprant is the preferred DP1 antagonist for oral administration in rodent and sheep models of allergic airway disease. It demonstrates robust suppression of nasal resistance (82-92% at 1-3 mg/kg) and asthmatic responses at approximately 10-fold lower doses than S-5751 , significantly reducing compound usage and associated costs in long-term or large-scale in vivo studies.

Target Validation with EP2 Selectivity

For experiments where EP2 receptor cross-reactivity could confound results (e.g., studies involving both DP1 and EP2 signaling pathways), asapiprant's >300-fold selectivity over EP2 makes it the superior choice [1]. This selectivity minimizes the need for additional control experiments and enhances confidence in attributing observed effects specifically to DP1 antagonism.

DP1 vs. DP2 Comparative Studies

In studies designed to dissect the differential roles of DP1 and DP2 (CRTH2) receptors in allergic inflammation, asapiprant serves as a well-characterized, highly selective DP1 tool compound. Its well-documented in vitro and in vivo profile, including head-to-head comparisons with S-5751 [1], provides a reliable reference point for interpreting results when used alongside DP2-selective antagonists such as fevipiprant or OC000459.

Application
Selection Property
Validation Focus
DP1 receptor signaling studies
High-affinity antagonist tool compound
cAMP pathway endpoint monitoring
Allergic airway disease models
Oral bioavailability profile
Model-response endpoint context
Prostanoid receptor profiling
Selectivity over EP2 and related receptors
Target specificity review
DP1 vs. DP2 comparative studies
Well-characterized tool compound
Comparator assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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